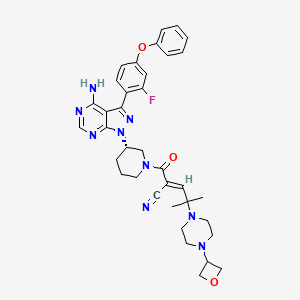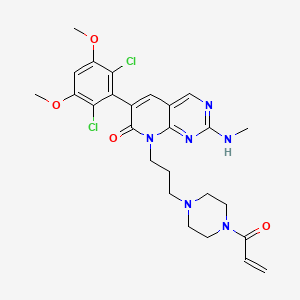
Propargil-PEG6-N3
Descripción general
Descripción
Propargyl-PEG6-N3 is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is a click chemistry reagent containing an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing alkyne groups . This compound is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins .
Aplicaciones Científicas De Investigación
Propargyl-PEG6-N3 has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are designed to selectively degrade target proteins.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent probes or other tags.
Industry: Applied in the development of advanced materials and nanotechnology.
Mecanismo De Acción
Target of Action
Propargyl-PEG6-N3, also known as Propargyl-PEG6-azide, is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are bifunctional molecules designed to target proteins for degradation . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The primary targets of Propargyl-PEG6-N3 are therefore the proteins that are intended to be degraded.
Mode of Action
Propargyl-PEG6-N3 interacts with its targets through a process known as click chemistry . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups . This interaction allows the formation of a stable triazole linkage .
Biochemical Pathways
The biochemical pathway primarily affected by Propargyl-PEG6-N3 is the ubiquitin-proteasome system . PROTACs exploit this intracellular system to selectively degrade target proteins . The degradation of these proteins can then influence various downstream cellular processes, depending on the specific function of the targeted protein.
Result of Action
The primary result of the action of Propargyl-PEG6-N3 is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the function of the degraded protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially lead to the amelioration of the disease symptoms.
Análisis Bioquímico
Biochemical Properties
Propargyl-PEG6-N3 plays a significant role in biochemical reactions, particularly in the synthesis of PROTACs . It interacts with various enzymes and proteins during this process. The nature of these interactions is primarily through the Azide group in Propargyl-PEG6-N3, which can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .
Cellular Effects
The effects of Propargyl-PEG6-N3 on various types of cells and cellular processes are primarily related to its role in the synthesis of PROTACs . As a PROTAC linker, Propargyl-PEG6-N3 influences cell function by enabling the degradation of target proteins . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of Propargyl-PEG6-N3 is tied to its role as a PROTAC linker . It enables the formation of PROTACs, which are designed to bind to a target protein and an E3 ubiquitin ligase . This binding leads to the ubiquitination and subsequent degradation of the target protein .
Metabolic Pathways
The metabolic pathways that Propargyl-PEG6-N3 is involved in are primarily related to its role in the synthesis of PROTACs
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Propargyl-PEG6-N3 can be synthesized through a multi-step process involving the functionalization of PEG with propargyl and azide groups. The general synthetic route involves the following steps:
PEG Functionalization: The starting material, PEG, is functionalized with a propargyl group using propargyl bromide in the presence of a base such as potassium carbonate.
Azide Introduction: The propargyl-functionalized PEG is then reacted with sodium azide to introduce the azide group, resulting in the formation of Propargyl-PEG6-N3.
Industrial Production Methods: Industrial production of Propargyl-PEG6-N3 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-Scale Functionalization: PEG is functionalized with propargyl groups in large reactors, ensuring efficient mixing and reaction control.
Azide Introduction: The propargyl-functionalized PEG is then reacted with sodium azide in large-scale reactors, with careful monitoring of reaction parameters to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions: Propargyl-PEG6-N3 undergoes several types of reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the cycloaddition of the azide group with an alkyne group in the presence of a copper catalyst, forming a triazole ring.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups, forming a triazole ring without the need for a copper catalyst.
Common Reagents and Conditions:
CuAAC Reaction: Requires a copper catalyst (e.g., copper sulfate) and a reducing agent (e.g., sodium ascorbate) in an aqueous or organic solvent.
SPAAC Reaction: Does not require a catalyst but involves the use of DBCO or BCN-containing molecules.
Major Products:
CuAAC Reaction: Forms a triazole ring as the major product.
SPAAC Reaction: Also forms a triazole ring as the major product.
Comparación Con Compuestos Similares
Propargyl-PEG4-N3: A shorter PEG linker with similar click chemistry properties.
Propargyl-PEG8-N3: A longer PEG linker with similar click chemistry properties.
Propargyl-PEG12-N3: An even longer PEG linker with similar click chemistry properties.
Uniqueness of Propargyl-PEG6-N3: Propargyl-PEG6-N3 offers a balance between flexibility and length, making it suitable for a wide range of applications. Its six-unit PEG chain provides sufficient spacing between functional groups, allowing for efficient bioconjugation and PROTAC synthesis .
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O6/c1-2-4-19-6-8-21-10-12-23-14-15-24-13-11-22-9-7-20-5-3-17-18-16/h1H,3-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHVNVDINOLKDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4,6-bis[(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl]-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine](/img/structure/B610183.png)












